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Compound of Interest

6-bromo-2H-chromene-3-
Compound Name:
carbaldehyde

cat. No.: B1265605

A Technical Guide to the Spectroscopic Data of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
bromo-2H-chromene-3-carbaldehyde (CAS No. 57543-37-0).[1][2] This compound is a
valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals,
agrochemicals, and fluorescent probes.[1][3] The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques.

Molecular Structure and Properties

e Molecular Formula: C10H7BrO2[1][2]
e Molecular Weight: 239.07 g/mol [1][2]
e Appearance: Yellow powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the structure of organic molecules. The data
presented here are representative values and may vary slightly based on the solvent and
spectrometer frequency used.
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H NMR Data
Chemical Shift (8) ppm Multiplicity Assighment
~9.5-10.0 s (singlet) -CHO (H-1)
~75-7.8 s (singlet) H-4
~7.4-7.6 m (multiplet) Aromatic Protons
~7.2-7.4 m (multiplet) Aromatic Protons
~6.8-7.0 m (multiplet) Aromatic Protons
~4.8-5.2 s (singlet) -OCHz2- (H-2)

Note: Specific peak assignments for the aromatic region (H-5, H-7, H-8) require advanced 2D
NMR techniques for unambiguous confirmation. The aldehyde proton is expected to be the
most downfield signal.

13C NMR Data
Chemical Shift (8) ppm Assighment
~185 - 195 -CHO (C-1)
~150 - 155 C-8a
~130 - 140 C-4
~120 - 130 Aromatic Carbons
~115-120 C-4a, C-6
~65 - 70 -OCHz2- (C-2)

Note: Carbon assignments are based on typical chemical shifts for similar chromene structures.
The carbonyl carbon of the aldehyde is the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational
frequencies.
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Frequency (cm™?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

~2850 & ~2750 Medium

doublet)

C=0 Stretch (a,B-unsaturated
~1710 - 1685 Strong

aldehyde)
~1680 - 1640 Medium C=C Stretch (alkene)
~1600 - 1450 Medium Aromatic C=C Stretch
~1300 - 1150 Strong C-0O Stretch (aryl ether)
~690 - 515 Medium C-Br Stretch

Note: The presence of a strong carbonyl (C=0) absorption around 1700 cm~* and the
characteristic aldehyde C-H stretches are key diagnostic peaks for this molecule.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and elemental composition.

m/z Value Interpretation

238 & 240 [M]* and [M+2]* molecular ion peaks

Fragmentation pattern consistent with the loss
of CHO, Br, etc.

Varies

Note: The characteristic isotopic pattern of bromine (°Br and 8Br in an approximate 1:1 ratio)
results in two molecular ion peaks ([M]* and [M+2]*) of nearly equal intensity, which is a
definitive feature in the mass spectrum of this compound.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-2H-chromene-3-
carbaldehyde in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The
choice of solvent can affect chemical shifts.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).[6]

'H NMR Acquisition: Obtain the proton spectrum using a standard pulse-acquire sequence.
Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-5 seconds.[7]

13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and
smaller gyromagnetic ratio of 13C, a larger number of scans and potentially a longer
relaxation delay are necessary.[8]

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum and pick peaks for both *H and 13C spectra.

IR Spectroscopy

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film.

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of
dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a
transparent pellet using a hydraulic press.

o Thin Film (solution): Dissolve the sample in a volatile solvent (e.g., chloroform), deposit
the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
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o Background Spectrum: Record a background spectrum of the empty sample holder (for KBr)
or the clean salt plate.

o Sample Spectrum: Place the prepared sample in the spectrometer and record the IR
spectrum, typically over a range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus
wavenumber (cm™1). Identify the characteristic absorption bands corresponding to the
functional groups.[4]

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques
for this type of molecule include:

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and
separated on a GC column before entering the mass spectrometer.[9]

o Direct Infusion/Probe: The solid or dissolved sample is introduced directly into the
ionization source.

« lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).[10]

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of ions at each m/z value, generating the
mass spectrum.

o Data Analysis: Analyze the spectrum to identify the molecular ion peaks (confirming the
molecular weight) and interpret the fragmentation pattern to support the proposed structure.
Pay special attention to the isotopic pattern for bromine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 6-bromo-2H-chromene-3-carbaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chromene-3-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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